(S)-N-Boc-3-hydroxyadamantylglycine

Description

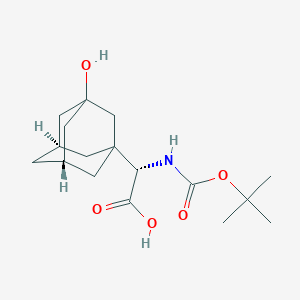

(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid (CAS 361442-00-4) is a chiral amino acid derivative featuring a hydroxy-substituted adamantane moiety and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₇H₂₇NO₅ (MW 325.40 g/mol) , with a defined S-configuration at the α-carbon . This compound is a critical intermediate in synthesizing saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes . It is stored at 2–8°C due to sensitivity to degradation and carries hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

CAS No. |

361442-00-4 |

|---|---|

Molecular Formula |

C17H27NO5 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(2S)-2-[(5S,7R)-3-hydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10-,11+,12-,16?,17?/m1/s1 |

InChI Key |

UKCKDSNFBFHSHC-BSVBHRQSSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |

Synonyms |

(αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic Acid; (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic Acid |

Origin of Product |

United States |

Preparation Methods

Esterification of Adamantane-1-Carboxylic Acid

The process begins with the esterification of adamantane-1-carboxylic acid using thionyl chloride in methanol at room temperature for 2–6 hours. This step yields adamantane-1-carboxylic methyl ester (compound-I) with >95% purity by gas chromatography (GC). Excess reagents are removed under reduced pressure at 10–40°C to prevent decomposition.

Reaction Conditions:

Reduction to Adamantane-1-Methanol

Adamantane-1-carboxylic methyl ester undergoes reduction using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0–5°C for 1 hour. This step produces adamantane-1-methanol (compound-II) with >98% GC purity. LAH is preferred for its high reducing efficiency, though alternatives like sodium borohydride may require harsher conditions.

Reaction Conditions:

Oxidation to Adamantane-1-Aldehyde

Adamantane-1-methanol is oxidized to adamantane-1-aldehyde using a biphasic system of sodium hypochlorite (11% Cl) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in methylene chloride. The reaction is conducted at 0–5°C, followed by quenching with sodium thiosulfate.

Reaction Conditions:

Asymmetric Strecker Reaction

The aldehyde undergoes an asymmetric Strecker reaction with sodium cyanide, sodium bisulfite, and (R)-(-)-phenylglycinol in methanol. This step introduces the chiral amino nitrile group, critical for the (S)-configuration. The mixture is stirred at 0–5°C, then heated to 50–55°C for 4–5 hours, yielding a nitrile intermediate (>95% HPLC purity).

Key Parameters:

Hydrolysis to Amino Acid

The nitrile intermediate is hydrolyzed under reflux with concentrated hydrochloric acid (12 M) and acetic acid at 90–95°C for 8–10 hours. This step converts the nitrile to the carboxylic acid, yielding 2-(3-hydroxyadamantan-1-yl)glycine (compound-Ill) with >95% HPLC purity.

Reaction Conditions:

-

Acid: HCl/AcOH (1:1 v/v)

-

Temperature: 90–95°C

-

Duration: 8–10 hours

tert-Butoxycarbonyl (Boc) Protection

The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane/water biphasic system with sodium bicarbonate. The reaction proceeds at 25°C for 12 hours, affording the final product with >99.5% HPLC purity.

Optimization Note:

Table 1: Six-Step Synthesis Process

| Step | Reaction | Reagents/Conditions | Purity |

|---|---|---|---|

| 1 | Esterification | Thionyl chloride, MeOH, 2–6h, rt | >95% GC |

| 2 | Reduction | LAH, THF, 0–5°C, 1h | >98% GC |

| 3 | Oxidation | TEMPO, NaOCl, 0–5°C → 25°C | >99% GC |

| 4 | Strecker Reaction | NaCN, NaHSO₃, (R)-(-)-phenylglycinol, 50°C | >95% HPLC |

| 5 | Hydrolysis | 12M HCl, AcOH, 90–95°C | >95% HPLC |

| 6 | Boc Protection | Boc₂O, NaHCO₃, CH₂Cl₂/H₂O | >99.5% HPLC |

Sulfinimine-Mediated Asymmetric Synthesis

Formation of Sulfinimine Intermediate

Adamantane-1-aldehyde reacts with (S)-(+)-p-toluenesulfinamide in methanol at 25–35°C for 1–2 hours, forming a chiral sulfinimine. This intermediate directs stereoselective cyanide addition.

Reaction Conditions:

-

Chiral Auxiliary: (S)-(+)-p-Toluenesulfinamide

-

Solvent: Methanol

-

Temperature: 25–35°C

Cyanide Addition

Diethylaluminum cyanide (Et₂AlCN) and isopropanol generate ethylaluminum cyanoisopropoxide in situ, which adds to the sulfinimine at −6°C. This step produces a diastereomerically pure amino nitrile (>98% ee).

Critical Parameters:

-

Temperature: −6°C to prevent racemization

-

Reagent Ratio: Et₂AlCN:i-PrOH = 1:1

Hydrolysis and Auxiliary Removal

The amino nitrile is hydrolyzed with 3% potassium hydroxide at 20–25°C for 24 hours, followed by acidification to pH 2–3 with ortho-phosphoric acid. This yields (S)-α-amino-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid with >99% HPLC purity.

Boc Protection

The amine is protected using Boc anhydride in tetrahydrofuran (THF) under basic conditions (pH 8–9), analogous to the six-step method.

Table 2: Sulfinimine-Mediated Synthesis

| Step | Reaction | Reagents/Conditions | Purity |

|---|---|---|---|

| 1 | Sulfinimine Formation | p-Toluenesulfinamide, MeOH, 25–35°C | >98% ee |

| 2 | Cyanide Addition | Et₂AlCN, i-PrOH, −6°C | >98% ee |

| 3 | Hydrolysis | KOH, H₃PO₄, 20–25°C | >99% HPLC |

| 4 | Boc Protection | Boc₂O, THF, pH 8–9 | >99.5% HPLC |

Comparative Analysis of Methods

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxy group in the adamantane moiety can undergo oxidation to form a ketone or carboxylic acid, depending on the reagents and conditions used.

-

Reduction: : The carbonyl group in the Boc-protected amino acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Free amines or substituted derivatives.

Scientific Research Applications

Basic Information

- CAS Number : 361442-00-4

- Molecular Formula : C17H27NO5

- Molecular Weight : 325.40 g/mol

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis. The presence of a hydroxyl group on the adamantane structure enhances its solubility and biological activity.

Key Physical Properties

| Property | Value |

|---|---|

| Solubility | 0.583 mg/ml |

| Log P (octanol-water partition) | 2.27 |

| Topological Polar Surface Area | 95.86 Ų |

Medicinal Chemistry

The compound is primarily explored for its role as a building block in the synthesis of peptide-based drugs. The Boc group allows for the selective protection of amino groups during chemical reactions, facilitating the construction of complex peptides.

Case Study: Synthesis of Peptide Analogues

Research has demonstrated that Boc-3-hydroxyadamantyl-D-glycine can be utilized to create peptide analogues with enhanced stability and bioactivity. For instance, studies have shown that modifying peptide sequences with this compound can improve their binding affinity to specific biological targets, such as receptors involved in metabolic pathways.

Drug Development

Due to its structural features, this compound is being investigated as a potential lead in drug discovery programs targeting various diseases, including diabetes and cancer.

Example: Saxagliptin Impurity

As an impurity in saxagliptin (a diabetes medication), this compound's behavior in biological systems provides insights into the pharmacokinetics and safety profiles of related therapeutic agents. Understanding these impurities is crucial for regulatory compliance and ensuring drug efficacy.

Biological Research

The unique properties of (2S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid make it a valuable tool in biological studies, particularly in investigating enzyme interactions and metabolic processes.

Application in Enzyme Studies

Research indicates that derivatives of this compound can serve as substrates or inhibitors for various enzymes, allowing researchers to explore enzyme kinetics and mechanisms of action. This application is particularly relevant in studies focusing on metabolic enzymes involved in drug metabolism.

Mechanism of Action

The mechanism by which (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyadamantane moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The hydroxyl group on adamantane increases polarity (XLogP3 = 2 vs. 3.5 for non-hydroxylated analog) , enhancing solubility in aqueous environments.

- Thiophenyl and difluorocyclohexyl substitutions alter electronic properties and steric bulk, impacting binding interactions .

- Boc protection improves stability during synthesis but contributes to irritant hazards .

Physicochemical Properties

Key Observations :

- The hydroxyl group increases hydrogen-bonding capacity (3 donors vs. 2 in non-hydroxylated analog), improving target engagement in biological systems .

- Thiophenyl and difluorocyclohexyl derivatives exhibit lower polar surface area (PSA), favoring membrane permeability .

Key Observations :

- The 3-hydroxyadamantyl group in the target compound is critical for saxagliptin’s DPP-4 binding affinity .

- Fluorine substitution in cyclohexyl derivatives may enhance metabolic stability and bioavailability .

Key Observations :

Q & A

Basic: What are the key synthetic routes for (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid, and what critical reaction conditions are required?

The compound is synthesized via a coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) as activators. Critical steps include:

- Condensation : Reacting the adamantane-containing carboxylic acid derivative with a Boc-protected amino acid under inert atmosphere.

- Dehydration : Using trifluoroacetic anhydride (TFAA) and pyridine to remove water and form intermediates.

- Purification : Column chromatography or recrystallization to isolate the product .

Key conditions: Maintain anhydrous conditions, stoichiometric control of coupling reagents (1.2–1.5 equivalents of EDC·HCl/HOBt), and temperatures between 0–25°C to prevent racemization.

Advanced: How can coupling efficiency be optimized in EDC/HOBt-mediated reactions for this compound?

Optimization strategies include:

- Reagent Ratios : Use 1.5 equivalents of EDC·HCl and HOBt to ensure complete activation of the carboxyl group.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reaction homogeneity.

- pH Control : Adjust to pH 4–6 using N-methylmorpholine (NMM) to stabilize the active ester intermediate.

- Monitoring : Track reaction progress via TLC or LC-MS to identify incomplete coupling or side products (e.g., N-acylurea formation). Post-reaction quenching with aqueous NaHCO₃ improves isolation .

Basic: What safety protocols are essential given the compound’s hazards?

Identified hazards (H302, H315, H319) include oral toxicity, skin/eye irritation, and respiratory tract irritation. Required protocols:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during handling to avoid inhalation.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and consult a physician immediately. Safety Data Sheets (SDS) must be accessible .

Advanced: How to resolve discrepancies in reported physical properties (e.g., melting point)?

Discrepancies arise from polymorphic forms or impurities. Methodological approaches:

- Analytical Cross-Validation : Use DSC (Differential Scanning Calorimetry) to confirm melting points and XRD for crystal structure analysis.

- Purity Assessment : Employ HPLC (≥95% purity threshold) and ¹H/¹³C NMR to identify impurities.

- Literature Benchmarking : Compare data with peer-reviewed syntheses (e.g., saxagliptin intermediates) to contextualize results .

Basic: Which analytical techniques confirm the compound’s purity and structure?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity.

- NMR : ¹H NMR (δ 1.4 ppm for Boc tert-butyl groups; adamantane protons at δ 1.6–2.2 ppm) and ¹³C NMR verify stereochemistry.

- Mass Spectrometry : ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 354.2 g/mol) .

Advanced: What strategies prevent racemization of the (2S)-configured amino group during synthesis?

- Low Temperatures : Conduct reactions at 0–4°C to slow base-catalyzed racemization.

- Chiral Auxiliaries : Use Boc protection to sterically shield the amino group.

- Kinetic Control : Shorten reaction times for steps involving basic conditions (e.g., deprotection with TFA). Monitor enantiomeric excess via chiral HPLC .

Basic: What storage conditions ensure long-term stability?

Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group. Room-temperature storage is acceptable for short-term use if kept dry .

Advanced: How does the 3-hydroxyadamantyl group influence biological activity in saxagliptin derivatives?

The 3-hydroxyadamantyl moiety enhances:

- Enzyme Binding : Hydrophobic interactions with DPP-4’s S2 pocket.

- Metabolic Stability : The adamantane core resists oxidative degradation.

- Solubility : Hydroxyl group improves aqueous solubility for oral bioavailability. Structure-activity relationship (SAR) studies using fluorinated or substituted adamantane analogs can further optimize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.